N-(2-Chloroethyl)-N-methyl-beta-alanine methyl ester hydrochloride
Description
Properties
CAS No. |
89796-55-4 |
|---|---|
Molecular Formula |
C7H15Cl2NO2 |
Molecular Weight |
216.10 g/mol |
IUPAC Name |
2-chloroethyl-(3-methoxy-3-oxopropyl)-methylazanium;chloride |
InChI |
InChI=1S/C7H14ClNO2.ClH/c1-9(6-4-8)5-3-7(10)11-2;/h3-6H2,1-2H3;1H |
InChI Key |
YPGQDLVEFYVEDC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCC(=O)OC)CCCl.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Backbone : β-alanine (NH-CH2-CH2-COOCH3).
- N-substituents : 2-Chloroethyl (Cl-CH2-CH2-) and methyl (CH3).
- Salt form : Hydrochloride.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to analogs with varying N-substituents, ester groups, or backbone modifications (Table 1).
Table 1: Structural Comparison
*Molecular weight estimated based on structural formula (C8H16Cl2NO2).
Physicochemical Properties
- Solubility: Hydrochloride salts generally improve water solubility. The morpholine derivatives (6c-f) exhibit better solubility than diethylamino analogs due to the polar oxygen in morpholine .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(2-Chloroethyl)-N-methyl-beta-alanine methyl ester hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with N-methyl-beta-alanine methyl ester. React with 2-chloroethyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloroethyl group via nucleophilic substitution .
- Step 2 : Optimize temperature (40–60°C) and solvent (methylene dichloride or THF) to enhance yield. Monitor reaction progress using TLC or HPLC .
- Step 3 : Purify the product via recrystallization or column chromatography. Confirm purity (>98%) via NMR and mass spectrometry .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Higher yields at moderate temperatures |
| Solvent | Methylene dichloride | Enhances solubility of intermediates |
| Base | Triethylamine | Reduces side reactions |
Q. Which analytical techniques are critical for characterizing this compound?
- Techniques :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity (e.g., chloroethyl protons at δ 3.6–3.8 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion verification (expected [M+H]⁺ ~ 252.7) .
- Data Interpretation : Cross-reference spectral data with PubChem entries for validation .
Q. How should stability and storage conditions be managed for this compound?
- Guidelines :
- Store in airtight containers at -20°C to prevent hydrolysis of the chloroethyl group .
- Avoid exposure to moisture and light. Use desiccants in storage vials .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks; monitor via HPLC .
Advanced Questions
Q. How does the chloroethyl group influence reactivity in alkylation or cross-linking studies?
- Mechanistic Insight :
- The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., thiols or amines in proteins), enabling covalent modifications .
- Kinetic studies (e.g., using stopped-flow spectrometry) can quantify reaction rates with model nucleophiles like glutathione .
- Case Study :
| Nucleophile | Reaction Rate (k, M⁻¹s⁻¹) | Application |
|---|---|---|
| Cysteine | 0.15 ± 0.02 | Protein cross-linking |
| Histidine | 0.03 ± 0.01 | Limited reactivity |
Q. How can contradictions in reported biological activities (e.g., cytotoxicity vs. inertness) be resolved?
- Strategies :
- Dose-Response Analysis : Test across concentrations (1 nM–100 µM) to identify threshold effects .
- Cell Line Variability : Compare results in multiple models (e.g., HEK293 vs. HeLa cells) .
- Metabolite Screening : Use LC-MS to detect decomposition products that may confound results .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinases) to identify binding pockets .
- MD Simulations : Simulate ligand-protein complexes in GROMACS to assess stability over 100 ns .
- Validation : Compare computational results with SPR (surface plasmon resonance) binding assays .
Q. Are stereoisomers or conformers of this compound relevant to its activity?
- Analysis :
- The beta-alanine backbone may adopt multiple conformations. Use NOESY NMR to study spatial arrangements .
- Chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomers if present .
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